molecular formula C25H27ClFN7 B10854523 6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride

6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride

Cat. No. B10854523
M. Wt: 480.0 g/mol
InChI Key: XQABKTNVPTUVLG-ZMBIFBSDSA-N
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Description

GNF-8625 monopyridin-N-piperazine (hydrochloride) is a chemical compound known for its role as a tropomyosin receptor kinase (TRK) inhibitor. This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as piperazine and pyridine derivatives .

Industrial Production Methods

Industrial production methods for GNF-8625 monopyridin-N-piperazine (hydrochloride) are not widely documented.

Chemical Reactions Analysis

Types of Reactions

GNF-8625 monopyridin-N-piperazine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

GNF-8625 monopyridin-N-piperazine (hydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving TRK inhibition.

    Biology: The compound is utilized in biological research to study its effects on cellular processes and signaling pathways.

    Medicine: GNF-8625 monopyridin-N-piperazine (hydrochloride) is investigated for its potential therapeutic applications, particularly in cancer research due to its TRK inhibitory properties.

    Industry: The compound is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of GNF-8625 monopyridin-N-piperazine (hydrochloride) involves the inhibition of tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways mediated by TRK, leading to various cellular effects. The compound targets specific molecular pathways, making it a valuable tool in research focused on TRK-related processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other TRK inhibitors such as:

  • Larotrectinib
  • Entrectinib
  • Repotrectinib

Uniqueness

GNF-8625 monopyridin-N-piperazine (hydrochloride) is unique due to its specific chemical structure and high purity, making it a reliable reagent for scientific research. Its effectiveness as a TRK inhibitor also sets it apart from other compounds .

properties

Molecular Formula

C25H27ClFN7

Molecular Weight

480.0 g/mol

IUPAC Name

6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride

InChI

InChI=1S/C25H26FN7.ClH/c26-19-5-1-4-18(16-19)21-7-3-13-32(21)25-10-9-23-28-17-22(33(23)30-25)20-6-2-8-24(29-20)31-14-11-27-12-15-31;/h1-2,4-6,8-10,16-17,21,27H,3,7,11-15H2;1H/t21-;/m1./s1

InChI Key

XQABKTNVPTUVLG-ZMBIFBSDSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl

Canonical SMILES

C1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl

Origin of Product

United States

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